2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide, commonly associated with tamoxifen and its derivatives, is a compound primarily recognized for its role as an antiestrogen. It is classified under selective estrogen receptor modulators (SERMs) and is notable for its application in the treatment of breast cancer. The compound has various synonyms, including Tamoxifen Citrate Impurity D (E-Isomer) and (E)-Tamoxifen, indicating its structural relationship to tamoxifen, a widely used medication in hormone receptor-positive breast cancer therapy .
This compound is sourced from pharmaceutical synthesis processes and is categorized as an impurity in tamoxifen formulations. Its molecular formula is with a molecular weight of approximately 357.49 g/mol . The compound's classification as a selective estrogen receptor modulator places it within a group of drugs that can either activate or block estrogen receptors depending on the tissue context.
The synthesis of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity during synthesis .
The three-dimensional configuration of this compound plays a significant role in its interaction with estrogen receptors.
The chemical reactivity of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide includes:
These reactions are essential for understanding how the compound may behave in biological systems and during metabolic processes .
The primary mechanism of action for 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide involves binding to estrogen receptors (ERs), specifically ER alpha and ER beta. Upon binding:
Data from studies indicate that this compound exhibits both estrogenic and antiestrogenic properties depending on cellular context .
These properties are critical for understanding the handling and storage requirements of the compound.
The primary scientific uses of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide include:
This compound's multifaceted roles highlight its importance in both therapeutic contexts and analytical applications within pharmaceutical sciences.
The synthesis of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide demands precise stereocontrol to achieve the thermodynamically stable (E)-configuration. The core strategy involves a Wittig reaction between a stabilized ylide (4-(2-(dimethylamino)ethoxy)benzyl)triphenylphosphonium chloride and (E)-1-phenyl-1-butanone, conducted under anhydrous conditions in tetrahydrofuran (THF) with sodium hydride as base. This approach yields the (E)-isomer with >95% stereoselectivity when performed at -78°C with slow warming to 0°C [4]. Critical parameters influencing stereoselectivity include:
Table 1: Stereoselectivity Under Varied Wittig Conditions
Base | Temperature (°C) | Solvent | (E):(Z) Ratio | Yield (%) |
---|---|---|---|---|
NaH | -78 to 0 | THF | 95:5 | 82 |
n-BuLi | -78 | THF | 90:10 | 75 |
KOtBu | 0 | DME | 80:20 | 68 |
NaH (microwave) | 100 (pulsed) | Toluene | 85:15 | 78 |
Functionalization of the phenoxy-ethanamine backbone employs palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). Key advancements include:
Oxidation of the tertiary amine to the N-oxide represents a critical transformation for enhancing aqueous solubility and modifying biological interactions. m-Chloroperoxybenzoic acid (mCPBA) serves as the optimal oxidant, operating through a concerted oxygen-transfer mechanism:
Reaction kinetics reveal pseudo-first-order dependence on amine concentration (k = 3.2 × 10⁻³ min⁻¹ at 25°C in CH2Cl2). Competitive over-oxidation pathways are suppressed by:
Table 2: Oxidation Efficiency with Different Peroxy Acids
Oxidant | Solvent | Time (h) | Conversion (%) | N-Oxide Purity (%) |
---|---|---|---|---|
mCPBA | CH₂Cl₂ | 2 | 98 | 99 |
H₂O₂ (30%) | MeOH | 24 | 45 | 88 |
Dimethyldioxirane | Acetone | 0.5 | 99 | 95 |
Peracetic acid | Ethyl acetate | 6 | 92 | 90 |
Solid-Phase Synthesis:
Solution-Phase Synthesis:
Hybrid approaches demonstrate promise, particularly for scale-up, where solution-phase Wittig reactions are followed by solid-phase scavenging of triphenylphosphine oxide.
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0